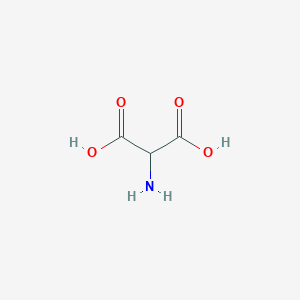

Aminomalonic acid

Description

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Caenorhabditis elegans with data available.

aspartase-ammonia ligase inhibito

Structure

3D Structure

Properties

IUPAC Name |

2-aminopropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO4/c4-1(2(5)6)3(7)8/h1H,4H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINBYESILADKFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50147777 | |

| Record name | Aminomalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aminomalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1068-84-4 | |

| Record name | Aminomalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminomalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminopropanedioic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02289 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminomalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomalonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50147777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomalonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Aminomalonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid, a dicarboxylic alpha-amino acid, holds significant interest in biochemical and pharmaceutical research.[1][2] As a structural analog of malonic acid, it serves as a valuable building block in organic synthesis and has been identified as a naturally occurring, albeit rare, amino acid in various biological systems.[1] Its presence has been noted in Escherichia coli and human atherosclerotic plaques.[1][3] Furthermore, this compound is investigated for its role as a biomarker in various diseases and as an enzyme inhibitor, presenting potential applications in drug development.[4][5] This guide provides an in-depth overview of the structure, stereochemistry, physicochemical properties, synthesis, and biological significance of this compound.

Structure and Stereochemistry

This compound, systematically named 2-aminopropanedioic acid, is characterized by a central alpha-carbon bonded to an amino group (-NH2), a hydrogen atom, and two carboxyl groups (-COOH).[1][2] This structure makes it the simplest alpha-amino dicarboxylic acid. Unlike proteinogenic amino acids, the alpha-carbon of this compound is prochiral, not chiral, as it is bonded to two identical carboxyl groups. Therefore, it does not exhibit enantiomerism.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0001147) [hmdb.ca]

- 2. This compound | C3H5NO4 | CID 100714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. medchemexpress.com [medchemexpress.com]

The Enigmatic Presence of Aminomalonic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the natural occurrence of aminomalonic acid (Ama), a non-proteinogenic amino acid, within the bacterial kingdom. While its presence is subtle, the implications for bacterial physiology, secondary metabolite biosynthesis, and potential as a biomarker are significant. This document provides a comprehensive overview of the current understanding of Ama in bacteria, focusing on its quantitative occurrence, biosynthetic pathways, and the experimental protocols for its detection and analysis.

Quantitative Occurrence of this compound in Bacteria

The quantification of this compound in bacteria has been primarily documented in Escherichia coli. Due to its inherent instability, Ama has likely evaded detection in many other species, suggesting that the data presented below may represent a fraction of its true distribution.

| Bacterial Species | Sample Type | Method of Quantification | Concentration | Reference |

| Escherichia coli | Protein Hydrolysates | Gas Chromatography/Mass Spectrometry (GC/MS) | ~0.3 residues per 1000 amino acids | [1][2] |

| Escherichia coli | Protein Hydrolysates | Amino Acid Analysis & GC/MS | 0.2 residues per 1000 glycine residues | [3][4][5] |

Biosynthesis of this compound

Recent research has elucidated a key biosynthetic pathway for this compound, particularly in the context of ribosomally synthesized and post-translationally modified peptides (RiPPs). This two-step enzymatic cascade converts aspartate into aminomalonate.

A novel biosynthetic pathway involves a two-enzyme cascade:

-

An Fe(II)/2-oxoglutarate-dependent oxygenase (SmaO) hydroxylates an aspartate residue to a β-hydroxyaspartic acid (Hya) intermediate.

-

An atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme (SmaX) then facilitates the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to yield this compound.

References

- 1. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection and possible origins of this compound in protein hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: identification in Escherichia coli and atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

The Core of Aminomalonic Acid Biosynthesis: A Technical Guide for Researchers

An In-depth Examination of the SmaO/SmaX Pathway and Alternative Biosynthetic Routes

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthesis of aminomalonic acid (Ama), a non-proteinogenic amino acid found in various natural products. Tailored for researchers, scientists, and drug development professionals, this document details the core enzymatic pathway involving SmaO and SmaX, explores potential alternative routes, and presents key quantitative data and experimental methodologies.

Executive Summary

The biosynthesis of this compound, a crucial component of several bioactive peptides, has long been a subject of scientific inquiry. Recent discoveries have illuminated a novel two-step enzymatic cascade involving the sequential action of two iron-dependent enzymes, SmaO and SmaX. This pathway, originating from aspartate, represents a significant advancement in our understanding of natural product biosynthesis. This guide will delve into the molecular mechanics of this primary pathway, discuss a potential alternative route from serine, provide detailed experimental protocols for its study, and present quantitative data to support further research and development in this area.

The SmaO/SmaX Pathway: A Two-Step Conversion of Aspartate to this compound

The most well-characterized pathway for this compound biosynthesis involves a two-enzyme cascade that converts L-aspartate into this compound. This process is a key step in the biosynthesis of certain ribosomally synthesized and post-translationally modified peptides (RiPPs) and nonribosomal peptides (NRPs).[1] The central players in this pathway are the enzymes SmaO and SmaX.

Step 1: Hydroxylation of Aspartate by SmaO

The initial step is the hydroxylation of an aspartate residue within a precursor peptide (SmaA) to form a β-hydroxyaspartic acid (Hya) intermediate.[1] This reaction is catalyzed by SmaO, an Fe(II)/2-oxoglutarate-dependent (Fe(II)/2OG) oxygenase.[1] The reaction requires the presence of both Fe(II) and 2-oxoglutarate as co-substrates.[1]

Step 2: Oxidative Cleavage by SmaX

The second and final step is the oxidative cleavage of the Cβ–Cγ bond in the β-hydroxyaspartic acid intermediate to yield the aminomalonyl residue.[1] This reaction is catalyzed by SmaX, a unique Fe(II)-dependent enzyme belonging to the histidine-aspartate (HD) domain superfamily.[1] SmaX utilizes a single Fe(II) cofactor to mediate this four-electron oxidative bond cleavage.[1]

An Alternative Route: The Serine Oxidation Pathway

While the SmaO/SmaX pathway is the most clearly defined, evidence suggests the existence of an alternative biosynthetic route originating from serine. This pathway is thought to involve the oxidation of a serine residue. Two main possibilities have been proposed: the oxidation of serine-ACP (acyl carrier protein) or the direct oxidation of a serine residue within a ribosomal peptide.[1] However, the specific enzymes and intermediates in this pathway are not yet fully characterized. One proposed mechanism involves the deamination of serine to pyruvate, followed by further enzymatic conversions. Human serine racemase, in addition to its racemization activity, can deaminate serine to pyruvate and ammonia.[2] While not directly linked to this compound production, this highlights the potential for serine to undergo oxidative transformations that could lead to this compound. Further research is required to elucidate the precise enzymatic steps and regulatory mechanisms of this potential pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes in the SmaO/SmaX pathway.

Table 1: Kinetic Parameters of SmaO and SmaX

| Enzyme | Substrate | kcat (s-1) | KM (µM) | Source |

| SmaO | SmaA (28-57) | 0.09 ± 0.02 | 300 ± 100 | [1] |

| SmaX | SmaA (28-57) (O) | 0.93 ± 0.23 | 140 ± 86 | [3] |

Table 2: Mass Spectrometric Analysis of SmaA Modifications

| Peptide | Modification | Expected Mass Change (Da) | Observed Mass Change (Da) | Source |

| SmaA(O) | Double hydroxylation by SmaO | +32 | +32 | [3] |

| SmaA(OX) | Hydroxylation and oxidative cleavage | -148 (from SmaA(O)) | -148 | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of the SmaO/SmaX pathway.

Cloning, Expression, and Purification of SmaO and SmaX

Objective: To obtain pure, active SmaO and SmaX enzymes for in vitro assays.

Protocol:

-

Gene Amplification: The genes encoding SmaO and SmaX are amplified from the genomic DNA of a producing organism (e.g., Streptomyces) using PCR with specific primers.

-

Cloning: The amplified gene fragments are cloned into an appropriate expression vector, such as pET28a, which often includes a His-tag for purification.

-

Expression: The resulting plasmids are transformed into a suitable expression host, typically E. coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific optical density (e.g., OD600 of 0.6) and the culture is incubated at a reduced temperature (e.g., 16-18°C) overnight to enhance soluble protein production.

-

Purification:

-

Cells are harvested by centrifugation and lysed by sonication.

-

The His-tagged proteins are purified from the soluble fraction of the cell lysate using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.

-

The purified proteins are then further purified by size-exclusion chromatography to remove any remaining contaminants and aggregates.

-

In Vitro Enzyme Assays

Objective: To reconstitute the SmaO/SmaX pathway in vitro and confirm the activity of the purified enzymes.

SmaO Assay (Hydroxylation):

-

A reaction mixture is prepared containing the purified SmaA precursor peptide, purified SmaO, FeSO4, 2-oxoglutarate, and a suitable buffer (e.g., HEPES).

-

The reaction is incubated at an optimal temperature (e.g., 25-30°C) for a defined period.

-

The reaction is quenched, and the products are analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS) to detect the expected mass shift corresponding to the addition of two hydroxyl groups (+32 Da).[3]

SmaX Assay (Oxidative Cleavage):

-

The SmaO-modified precursor peptide, SmaA(O), is first generated and purified.

-

A reaction mixture is prepared containing SmaA(O), purified SmaX, FeSO4, and a suitable buffer.

-

The reaction is incubated under similar conditions as the SmaO assay.

-

The products are analyzed by mass spectrometry to detect the mass change corresponding to the oxidative cleavage.[3]

Product Analysis by LC-MS and NMR

Objective: To identify and structurally characterize the reaction products.

LC-MS Analysis:

-

Reaction products are separated using reverse-phase high-performance liquid chromatography (HPLC).

-

The separated components are then introduced into a mass spectrometer to determine their exact masses and fragmentation patterns, confirming the identity of β-hydroxyaspartic acid and this compound-containing peptides.

NMR Spectroscopy:

-

For detailed structural elucidation, larger quantities of the modified peptides are produced and purified.

-

One-dimensional (¹H) and two-dimensional (e.g., COSY, HSQC, HMBC) nuclear magnetic resonance (NMR) spectra are acquired.

-

The NMR data are used to determine the precise chemical structure of the modified amino acid residues within the peptide.

Regulation of this compound Biosynthesis

The biosynthesis of RiPPs, including those containing this compound, is a tightly regulated process. The expression of the biosynthetic gene clusters, which often includes the genes for the precursor peptide and modifying enzymes like smaO and smaX, is typically controlled by pathway-specific transcriptional regulators.[3] These regulators can respond to various signals, such as cell density (quorum sensing), nutrient availability, and other environmental stresses. While specific regulators for the smaO and smaX containing gene clusters have not yet been definitively identified, it is likely that their expression is coordinated with the overall metabolic state of the producing organism to ensure efficient production of the final natural product. Bioinformatic analysis of the promoter regions within these gene clusters may reveal binding sites for known families of transcriptional regulators, providing clues to the regulatory network.

Conclusion and Future Directions

The discovery of the SmaO/SmaX pathway provides a clear and detailed mechanism for the biosynthesis of this compound from aspartate. This knowledge opens up new avenues for the discovery and bioengineering of novel natural products with potential therapeutic applications. Future research should focus on several key areas:

-

Elucidation of the Serine-based Pathway: A concerted effort is needed to identify the enzymes and intermediates involved in the conversion of serine to this compound.

-

Characterization of Regulatory Mechanisms: Identifying the specific transcriptional regulators that control the expression of the smaO and smaX genes will be crucial for optimizing the production of this compound-containing compounds.

-

Enzyme Engineering: The detailed understanding of SmaO and SmaX function allows for protein engineering efforts to alter their substrate specificity and catalytic efficiency, potentially leading to the creation of novel modified peptides.

-

Drug Development: The unique structure of this compound and its presence in bioactive natural products make it an attractive target for the development of new therapeutic agents.

This technical guide serves as a foundational resource for researchers in these and related fields, providing the necessary information to accelerate discovery and innovation in the study of this compound biosynthesis.

References

- 1. Genome mining for ribosomally synthesised and post-translationally modified peptides (RiPPs) reveals undiscovered bioactive potentials of actinobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serine deamination by human serine racemase synergizes with antibiotics to curtail the replication of Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Aminomalonic Acid: A Comprehensive Technical Guide on its Role in Metabolic Pathways

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminomalonic acid (Ama), a non-proteinogenic amino acid, has garnered increasing interest in the scientific community for its emerging roles in various biological processes and its potential as a biomarker for several pathological conditions. Structurally, it is the simplest dicarboxylic alpha-amino acid.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in metabolic pathways, its biosynthesis, potential degradation, and its implications in health and disease.

Biosynthesis of this compound

The primary known biosynthetic pathway for this compound originates from the amino acid aspartate. This conversion is catalyzed by a two-enzyme cascade involving SmaO and SmaX, which has been identified in the context of peptide natural product biosynthesis.[1][3]

-

Hydroxylation of Aspartate: The first step is the hydroxylation of an aspartate residue to form β-hydroxyaspartic acid. This reaction is catalyzed by SmaO, an Fe(II)/2-oxoglutarate-dependent oxygenase.[1][3]

-

Oxidative Cleavage: The resulting β-hydroxyaspartic acid is then acted upon by SmaX, an atypical Fe(II)-dependent histidine-aspartate (HD) domain enzyme. SmaX catalyzes the oxidative cleavage of the Cβ–Cγ bond of the β-hydroxyaspartic acid intermediate to yield an aminomalonyl-intermediate.[1][3]

In addition to this defined enzymatic pathway, it is hypothesized that this compound can also arise from the oxidative damage of other amino acid residues within proteins, particularly serine and threonine.[2][4] This non-enzymatic formation is thought to contribute to the presence of Ama in tissues experiencing high levels of oxidative stress.

Role in Metabolic Pathways and Cellular Function

This compound's primary known interaction with a central metabolic pathway is its role as a competitive inhibitor of L-asparagine synthetase (ASNS). This enzyme catalyzes the ATP-dependent synthesis of asparagine from aspartate. By inhibiting ASNS, this compound can potentially disrupt protein synthesis and other metabolic processes that rely on asparagine.

The presence of a malonic acid moiety in its structure suggests that this compound may have calcium-binding properties, which could be significant if it is incorporated into proteins.[5][6] This has been observed in proteins from Escherichia coli and human atherosclerotic plaques.[5][6]

While direct involvement in signaling pathways like mTOR or AMPK has not been definitively established, the role of amino acids in general as signaling molecules that activate these pathways suggests a potential, yet unexplored, role for this compound or its metabolites in cellular signaling.[1][2][7]

Degradation of this compound

The catabolism of this compound is not as well-characterized as its biosynthesis. However, the existence of aminomalonate decarboxylase enzymes has been reported, suggesting that a primary route of degradation is through decarboxylation. This reaction would likely produce glycine. Further research is needed to fully elucidate the enzymes and pathways involved in the breakdown of this compound in various organisms.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound. It is important to note that comprehensive data on the physiological concentrations of this compound in human tissues and fluids are still limited.

Table 1: this compound in Biological Samples

| Biological Sample | Organism/Context | Concentration/Ratio | Reference(s) |

| Protein Hydrolysates | Escherichia coli | ~0.3 Ama / 1000 amino acids | [4] |

| Atherosclerotic Plaque | Human | 0.2 Ama / 1000 glycine residues | [5][6] |

| Atherosclerotic Plaque | Human | Ratio of Ama to β-carboxyaspartic acid to γ-carboxyglutamic acid is 20:1:10 | [5][6] |

Table 2: Enzyme Inhibition and Kinetics

| Enzyme | Source | Inhibitor | Ki (Inhibition Constant) | Km (Substrate) | kcat | Reference(s) |

| L-Asparagine Synthetase | Leukemia 5178Y/AR | This compound | 0.0023 M | - | - | [8] |

| L-Asparagine Synthetase | Mouse Pancreas | This compound | 0.0015 M | - | - | [8] |

| SmaO | - | - | - | 300 ± 100 µM (for SmaA(28-57)) | 0.09 ± 0.02 s⁻¹ | [9] |

| SmaX | - | - | - | 140 ± 86 µM (for SmaA(28-57)(O)) | 0.93 ± 0.23 s⁻¹ | [9] |

Experimental Protocols

Detailed, standardized protocols for the analysis and synthesis of this compound are not widely available in a centralized format. The following sections provide an overview of the methodologies described in the research literature.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is commonly used for the detection and quantification of amino acids, including this compound, in biological samples.

1. Sample Preparation (Hydrolysis):

-

For protein-bound this compound, samples (e.g., tissue homogenates, protein isolates) are subjected to alkaline hydrolysis (e.g., 2M KOH at 110°C for 24 hours under a nitrogen atmosphere) to release the amino acids.[5]

2. Derivatization:

-

Free amino acids are volatile and require derivatization prior to GC-MS analysis. A common method involves esterification followed by acylation. For example, using propyl chloroformate/propanol.[3][6] This creates volatile derivatives suitable for gas chromatography.

3. GC-MS Analysis:

-

Gas Chromatograph (GC): The derivatized sample is injected into the GC, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometer (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of the original amino acid.

Inhibition of L-Asparagine Synthetase

This assay measures the inhibitory effect of this compound on the activity of L-asparagine synthetase.

1. Enzyme and Substrate Preparation:

-

Purified L-asparagine synthetase is used.

-

A reaction mixture is prepared containing buffer (e.g., Tris-HCl), ATP, MgCl₂, a nitrogen donor (glutamine or ammonia), and the substrate, aspartate.[10][11]

2. Inhibition Assay:

-

The reaction is initiated by the addition of the enzyme to the reaction mixture.

-

To determine the inhibitory effect of this compound, various concentrations of it are included in the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

3. Measurement of Activity:

-

Enzyme activity can be determined by measuring the production of one of the products, such as AMP, pyrophosphate, or asparagine. Several commercial kits are available for the sensitive detection of AMP.[10]

-

The rate of product formation is measured in the presence and absence of different concentrations of this compound.

4. Data Analysis:

-

The data can be used to generate Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).

In Vitro Reconstitution of this compound Biosynthesis

This protocol allows for the study of the SmaO/SmaX enzymatic cascade.

1. Protein Expression and Purification:

-

The genes for SmaO and SmaX are cloned into expression vectors (e.g., pET vectors) and transformed into a suitable bacterial host, such as E. coli BL21(DE3).[12]

-

Protein expression is induced (e.g., with IPTG).

-

The cells are harvested, lysed, and the His-tagged proteins are purified using affinity chromatography (e.g., Ni-NTA).[13]

2. Enzymatic Assay:

-

The SmaO reaction is carried out in a buffer containing the purified SmaO enzyme, the aspartate-containing substrate (e.g., a peptide), Fe(II), and 2-oxoglutarate.

-

The SmaX reaction is then performed by adding the purified SmaX enzyme to the product of the SmaO reaction.

-

The reactions are incubated at an optimal temperature and for a specific duration.

3. Product Analysis:

-

The formation of β-hydroxyaspartic acid and subsequently this compound can be monitored by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) by observing the expected mass shifts in the substrate peptide.[1]

Conclusion and Future Directions

This compound is an intriguing metabolite with established roles in enzyme inhibition and potential implications in calcium binding and as a biomarker for various diseases. Its biosynthesis from aspartate via a novel two-enzyme cascade has been elucidated, but its degradation pathway and its precise role in central metabolism and cellular signaling require further investigation. The development of standardized, detailed protocols for its quantification and the study of its enzymatic reactions will be crucial for advancing our understanding of this unique amino acid. Future research should focus on obtaining more comprehensive quantitative data from human samples, fully characterizing its catabolism, and exploring its potential interactions with cellular signaling networks. This will undoubtedly open new avenues for diagnostic and therapeutic strategies in a range of diseases.

References

- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Purification and properties of aromatic L-amino acid decarboxylase (4.1.1.28) of rat brain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purification and characterization of aromatic L-amino acid decarboxylase from rat kidney and monoclonal antibody to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amino acid signalling upstream of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urinary Screening for Aminoacidurias Using Chromatography and Serum Amino Acid Profile in Type 2 Diabetes and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AMPK CA(R)Sts a new light on amino acid sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Expression, purification, and characterization of rat aromatic L-amino acid decarboxylase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 13. Protein Expression and Purification [protocols.io]

The Discovery, Synthesis, and Biochemical Significance of Aminomalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid (Ama), a non-proteinogenic amino acid, has garnered significant interest since its discovery in biological systems. Its unique structure, featuring a geminal dicarboxyl and an amino group, imparts intriguing chemical properties, including the potential for calcium binding and a propensity for decarboxylation to glycine. This technical guide provides a comprehensive overview of the history, synthesis, and biochemical relevance of this compound, tailored for researchers in chemistry and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a practical resource for the scientific community.

Discovery and Historical Perspective

First identified in 1984, this compound was isolated from the alkaline hydrolysates of proteins from Escherichia coli and human atherosclerotic plaques[1][2]. This discovery was significant as it suggested a potential biological role for this unusual amino acid, possibly related to calcium metabolism in calcified tissues due to its malonic acid-like structure[1][3]. Prior to its definitive identification in biological samples, the chemical synthesis of this compound and its derivatives had been explored in the context of general amino acid synthesis methodologies. Early methods for the preparation of this compound esters date back to the late 19th and early 20th centuries, often involving the reduction of corresponding nitro, nitroso, or hydroxyimino compounds.

Physicochemical Properties

This compound is a white crystalline solid with the molecular formula C₃H₅NO₄ and a molar mass of 119.08 g/mol . It is soluble in water and characterized as a strongly acidic compound[4].

| Property | Value | Reference |

| Molecular Formula | C₃H₅NO₄ | ChemBK |

| Molar Mass | 119.08 g/mol | ChemBK |

| Melting Point | >220 °C (decomposes) | ChemBK |

| Appearance | White crystalline solid | CymitQuimica |

| Water Solubility | Soluble | CymitQuimica |

Synthesis of this compound

The synthesis of this compound is typically achieved through the preparation of its more stable diethyl ester precursor, diethyl aminomalonate hydrochloride, followed by hydrolysis.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established methods involving the nitrosation of diethyl malonate followed by catalytic hydrogenation.

Step 1: Nitrosation of Diethyl Malonate

-

In a four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 80g of diethyl malonate, 400 mL of ethyl acetate, and 90g of glacial acetic acid.

-

Stir the mixture for 30 minutes and cool to 5 °C in an ice bath.

-

Prepare a solution of 69g of sodium nitrite in 81g of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10 °C.

-

After the addition is complete, continue stirring and allow the reaction to proceed at 15-25 °C for 20 hours.

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and extract the aqueous layer once with 200 mL of ethyl acetate.

-

Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

-

Separate the layers and evaporate the ethyl acetate under reduced pressure to yield diethyl oximidomalonate.

Step 2: Catalytic Hydrogenation of Diethyl Oximidomalonate

-

In a hydrogenation vessel, dissolve 60g of the diethyl oximidomalonate from Step 1 in 240g of absolute ethanol.

-

Add 3.0g of a suitable hydrogenation catalyst (e.g., 10% Palladium on charcoal or an Al/Ni/Fe catalyst).

-

Seal the vessel, replace the atmosphere with nitrogen, and then introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

-

Stir the reaction mixture at 40-50 °C for 6 hours, or until hydrogen uptake ceases.

-

Cool the vessel, release the pressure, and filter the reaction mixture to remove the catalyst.

Step 3: Formation of Diethyl Aminomalonate Hydrochloride

-

Transfer the filtrate from Step 2 to a flask and cool in an ice bath.

-

Slowly add 50g of 35% hydrogen chloride in ethanol dropwise over 1 hour while maintaining the temperature between 0-5 °C.

-

Continue stirring for an additional hour.

-

Remove the ethanol by distillation under reduced pressure.

-

To the residue, add 200 mL of acetone and stir for 1 hour, then cool to 5-10 °C to induce crystallization.

-

Collect the precipitated diethyl aminomalonate hydrochloride by filtration, wash the filter cake with acetone, and dry at 60 °C.

Expected Yield: 88-91%

Experimental Protocol: Hydrolysis of Diethyl Aminomalonate Hydrochloride to this compound

Acidic Hydrolysis:

-

Reflux a solution of diethyl aminomalonate hydrochloride in 6 M hydrochloric acid for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Basic Hydrolysis:

-

Dissolve diethyl aminomalonate hydrochloride in a 1 M NaOH solution.

-

Stir the mixture at room temperature for 24 hours or until hydrolysis is complete as monitored by TLC.

-

Acidify the reaction mixture to a pH of approximately 1 with concentrated HCl.

-

Remove the solvent under reduced pressure.

-

Extract the resulting solid with hot isopropanol, filter, and evaporate the solvent to yield this compound.

References

- 1. This compound: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: identification in Escherichia coli and atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, decarboxylation and calcium-binding of peptide-bound this compound - ProQuest [proquest.com]

- 4. chemwhat.com [chemwhat.com]

An In-depth Technical Guide to Aminomalonic Acid: A Non-Proteinogenic Amino Acid for Researchers and Drug Development Professionals

Introduction: Aminomalonic acid (Ama), a non-proteinogenic α-amino acid, has garnered significant interest in the scientific community due to its presence in biological systems and its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, biological roles, and methods for its analysis. The information is tailored for researchers, scientists, and professionals involved in drug development who are interested in leveraging the unique characteristics of this unusual amino acid.

Physicochemical Properties of this compound

This compound, with the chemical formula C₃H₅NO₄, is a dicarboxylic amino acid.[1][2] It is a white to off-white crystalline solid that is sparingly soluble in water and hygroscopic.[1] Its structure, featuring two carboxylic acid groups and one amino group attached to a single carbon atom, imparts unique chemical properties.

| Property | Value | References |

| Molecular Formula | C₃H₅NO₄ | [1][2] |

| Molar Mass | 119.08 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Melting Point | >220 °C (decomposes) | [1] |

| Boiling Point (Predicted) | 402.6 ± 40.0 °C | [1] |

| Density | 1.67 g/cm³ | [1] |

| pKa (Predicted) | 0.57 ± 0.34 | [1] |

| Solubility | Sparingly soluble in water | [1] |

| InChIKey | JINBYESILADKFW-UHFFFAOYSA-N | [3] |

| CAS Number | 1068-84-4 | [3] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the hydrolysis of its diethyl ester, diethyl aminomalonate. A common precursor for this synthesis is diethyl aminomalonate hydrochloride, which can be prepared from diethyl malonate.

Experimental Protocol: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established methods for the synthesis of diethyl aminomalonate hydrochloride.[4]

Materials:

-

Diethyl malonate

-

Sodium nitrite

-

Glacial acetic acid

-

Ethyl acetate

-

Palladium on activated charcoal (5% by weight of Pd)

-

Anhydrous magnesium sulfate

-

Dry hydrogen chloride gas

-

Ethanol

Procedure:

-

Preparation of Diethyl Hydroxyiminomalonate: In a suitable reaction vessel, dissolve diethyl malonate in a mixture of ethyl acetate and glacial acetic acid. Cool the solution to 0-10 °C.

-

Slowly add a solution of sodium nitrite in water while maintaining the temperature.

-

After the addition is complete, allow the reaction to stir for several hours at room temperature.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain diethyl hydroxyiminomalonate.

-

Catalytic Hydrogenation: In a pressure reactor, dissolve the diethyl hydroxyiminomalonate in ethyl acetate.

-

Add anhydrous magnesium sulfate and a palladium on activated charcoal catalyst.

-

Introduce hydrogen gas at a pressure of 20 bar and stir the mixture at 30-35 °C until the pressure remains constant.

-

Cool the reaction mixture, filter off the catalyst and magnesium sulfate, and wash the solid with ethyl acetate.

-

Formation of Hydrochloride Salt: Combine the filtrate and washings. Precipitate diethyl aminomalonate hydrochloride by introducing dry hydrogen chloride gas.

-

Filter the white solid, wash with ethyl acetate, and dry under vacuum. The melting point of the resulting diethyl aminomalonate hydrochloride is approximately 165 °C.[5]

Experimental Protocol: Hydrolysis of Diethyl Aminomalonate to this compound

This protocol describes the basic hydrolysis of diethyl aminomalonate to yield this compound.

Materials:

-

Diethyl aminomalonate hydrochloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Water

Procedure:

-

Dissolve diethyl aminomalonate hydrochloride in an aqueous solution of sodium hydroxide.

-

Heat the mixture under reflux for several hours to facilitate the hydrolysis of the ester groups.

-

Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

-

After completion of the hydrolysis, cool the reaction mixture to room temperature.

-

Carefully acidify the solution with hydrochloric acid to precipitate the this compound.

-

Collect the precipitate by filtration, wash with cold water, and then with ethanol.

-

Dry the product under vacuum to obtain this compound.

Biological Role and Significance

This compound is a naturally occurring metabolite found in various organisms, including humans and bacteria like Escherichia coli.[6][7] Although it is a non-proteinogenic amino acid, it has been identified in protein hydrolysates, suggesting it may arise from post-translational modifications or errors in protein synthesis.[6][7]

Biosynthesis of this compound

Recent research has elucidated a two-step enzymatic pathway for the biosynthesis of this compound from aspartate in the context of peptide natural product biosynthesis.[8]

Caption: Biosynthesis of this compound from Aspartate.

This pathway involves the hydroxylation of aspartate to β-hydroxyaspartate by the enzyme SmaO, followed by the oxidative cleavage of a C-C bond by the enzyme SmaX to yield aminomalonate.[8]

Inhibition of L-Asparagine Synthetase

One of the most significant biological activities of this compound is its potent inhibition of L-asparagine synthetase.[9] This enzyme catalyzes the synthesis of asparagine from aspartate and is crucial for the proliferation of certain cancer cells, particularly in acute lymphoblastic leukemia.

This compound acts as a competitive inhibitor with respect to L-aspartic acid.[9] The inhibition constants (Ki) have been determined for the enzyme from different sources:

| Enzyme Source | Ki Value (M) | Reference |

| Leukemia 5178Y/AR | 0.0023 | [9] |

| Mouse Pancreas | 0.0015 | [9] |

This inhibitory activity has positioned this compound and its derivatives as potential therapeutic agents for cancers dependent on exogenous asparagine.

This compound in Drug Development

The unique structure and biological activity of this compound make it an attractive scaffold for drug design and development.

Anticancer Drug Development

The inhibition of L-asparagine synthetase by this compound provides a clear rationale for its exploration as an anticancer agent.[9] However, the instability of this compound in vivo has led to the investigation of prodrug strategies, such as using its diamide (2-aminomalonamide) or diester (diethylaminomalonate) derivatives to deliver the active inhibitor to the target site.[9]

NMDA Receptor Antagonism

Derivatives of this compound have also been explored as antagonists of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system, and its dysregulation is implicated in various neurological disorders. The dicarboxylic acid moiety of this compound mimics the structure of glutamate, the endogenous ligand for the NMDA receptor, making it a suitable starting point for the design of competitive antagonists.

Analytical Methods for this compound

Accurate and sensitive detection and quantification of this compound are crucial for studying its biological roles and for pharmacokinetic studies of potential drug candidates.

Experimental Protocol: Quantification of this compound by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of this compound in biological samples.[7][10] This protocol outlines a general workflow for its quantification.

Caption: Experimental Workflow for this compound Quantification by GC-MS.

Procedure:

-

Sample Preparation: For protein-bound this compound, perform anaerobic alkaline hydrolysis of the protein sample.[7]

-

Purification: Purify the hydrolysate using an appropriate solid-phase extraction (SPE) method to remove interfering substances.

-

Derivatization: Derivatize the amino and carboxylic acid groups to increase volatility for GC analysis. A common method involves derivatization with propyl chloroformate.

-

GC-MS Analysis: Inject the derivatized sample into a GC-MS system.

-

Gas Chromatography: Separate the derivatized this compound from other components on a suitable capillary column.

-

Mass Spectrometry: Detect and quantify the derivatized this compound using selected ion monitoring (SIM) or full scan mode. Use an appropriate internal standard for accurate quantification.

-

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (D₂O): The proton NMR spectrum of this compound in D₂O is predicted to show a singlet for the α-proton. The chemical shift will be influenced by the pH of the solution.

-

¹³C NMR: The carbon NMR spectrum is expected to show signals for the α-carbon and the two equivalent carboxylic acid carbons.

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI)-MS/MS: The fragmentation pattern of this compound in ESI-MS/MS can be used for its identification. Common fragmentation pathways include the neutral loss of water (H₂O) and carbon dioxide (CO₂).

Incorporation into Peptides

The incorporation of non-proteinogenic amino acids like this compound into peptides is a powerful strategy to create novel peptidomimetics with enhanced stability, conformational constraints, and biological activity. Solid-phase peptide synthesis (SPPS) is the most common method for this purpose.[6][8]

The key challenge in incorporating this compound into a peptide chain is the orthogonal protection of the two carboxylic acid groups and the amino group. A common strategy involves using a monomethyl ester of Fmoc-aminomalonic acid. This allows for the standard Fmoc-based SPPS coupling of one carboxylic acid group, while the other is protected as a methyl ester. The methyl ester can be cleaved at a later stage if desired.

Conclusion

This compound represents a fascinating non-proteinogenic amino acid with significant potential in biochemistry and drug development. Its role as a metabolite and a potent enzyme inhibitor, coupled with its unique chemical structure, makes it a valuable tool for researchers. The synthetic and analytical methods described in this guide provide a foundation for further exploration of this compound and its derivatives in the pursuit of novel therapeutics and a deeper understanding of biological systems. As research in this area continues to evolve, the applications of this versatile molecule are likely to expand.

References

- 1. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001147) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001147) [hmdb.ca]

- 5. Amino acid synthesis - Wikipedia [en.wikipedia.org]

- 6. digital.csic.es [digital.csic.es]

- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Stability of Aminomalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aminomalonic acid, a simple yet intriguing molecule, holds a unique position at the intersection of amino acid chemistry and dicarboxylic acid reactivity. Its inherent instability, primarily due to a propensity for decarboxylation, presents both challenges and opportunities in various scientific domains, including drug discovery and organic synthesis. This technical guide delves into the theoretical underpinnings of this compound's stability, drawing upon computational studies of analogous systems to elucidate its conformational landscape, decomposition pathways, and the factors governing its transient existence. While direct and extensive theoretical studies on this compound are not abundant in the current literature, this guide synthesizes established computational methodologies and findings from related molecules to provide a robust framework for understanding its chemical behavior.

Conformational Landscape and Zwitterionic Stability

In aqueous solution, this compound is expected to exist predominantly in its zwitterionic form, a characteristic feature of amino acids. The presence of two carboxylic acid groups and one amino group allows for a variety of intramolecular hydrogen bonding interactions that dictate its conformational preferences. Theoretical studies on similar amino acids suggest that the stability of different conformers is a delicate balance of these non-covalent interactions and steric effects.

The zwitterionic form is significantly stabilized by polar solvents, which can effectively solvate the charged carboxylate and ammonium groups. Computational models, such as those employing Density Functional Theory (DFT) with implicit solvent models like the Conductor-like Screening Model (COSMO), are instrumental in predicting the stabilization of zwitterionic species in solution.

Table 1: Hypothetical Relative Energies of this compound Conformers in Gas Phase and Aqueous Solution (Illustrative Data based on Analogous Systems)

| Conformer | Description | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous Solution, kcal/mol) |

| Zwitterion 1 | Intramolecular H-bond between -NH3+ and -COO- | 0.0 | 0.0 |

| Zwitterion 2 | Alternative H-bonding network | +1.5 | +0.8 |

| Neutral Form 1 | Non-zwitterionic, intramolecular H-bond | +15.2 | +8.5 |

| Neutral Form 2 | Extended non-zwitterionic conformation | +18.0 | +10.2 |

Note: This data is illustrative and intended to represent expected trends based on computational studies of other amino acids. The actual energy values would require specific DFT calculations for this compound.

The following diagram illustrates the key functional groups and their potential interactions, which form the basis for the conformational analysis of this compound.

Caption: Key functional groups and potential intramolecular interactions in this compound.

The Decarboxylation Pathway: A Theoretical Perspective

The most significant aspect of this compound's instability is its facile decarboxylation to glycine. Theoretical studies on the decarboxylation of related β-keto acids and malonic acid itself provide a mechanistic framework for understanding this transformation. The reaction is believed to proceed through a six-membered cyclic transition state, which is significantly influenced by the solvent and the protonation state of the molecule.

Computational chemistry, particularly DFT, is a powerful tool for elucidating the reaction mechanism and calculating the activation energy barrier for decarboxylation.

Table 2: Calculated Activation Energies for Decarboxylation of Malonic Acid Analogs (Representative Data)

| Molecule | Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| Malonic Acid | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 31.5 |

| Monomethyl Malonate | DFT (B3LYP) | 6-311+G(d,p) | PCM (Water) | 29.8 |

| Salicylic Acid | DFT (B3LYP) | 6-31++G(d,p) | Aqueous | 20.93[1] |

Note: This table presents representative data from computational studies on related molecules to illustrate the typical range of activation energies and the methodologies employed.

The proposed mechanism for the decarboxylation of this compound is depicted in the following workflow diagram.

Caption: A workflow diagram of the proposed decarboxylation mechanism of this compound.

Experimental and Computational Methodologies

To theoretically investigate the stability of this compound, a combination of quantum mechanical calculations and molecular dynamics simulations would be employed.

Key Computational Experiments:

-

Conformational Search: A thorough conformational search is the first step to identify all low-energy minima on the potential energy surface. This can be achieved using methods like molecular mechanics force fields followed by geometry optimization at a higher level of theory (e.g., DFT).

-

Calculation of Relative Energies: The relative energies of the identified conformers should be calculated using a reliable quantum mechanical method, such as DFT with an appropriate functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ). To accurately model the system in a biological context, solvent effects must be included, typically through implicit solvation models (PCM, SMD, or COSMO).

-

Transition State Searching: To study the decarboxylation reaction, the transition state structure connecting the this compound reactant to the products (glycine and CO2) must be located. This is typically done using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Once the transition state is found, an IRC calculation should be performed to confirm that it connects the desired reactant and product states.

-

Calculation of Activation Energy: The activation energy for decarboxylation is the energy difference between the transition state and the reactant. This is a key parameter for determining the kinetic stability of this compound.

The logical workflow for a theoretical study on this compound stability is outlined below.

Caption: A logical workflow for the computational investigation of this compound stability.

Conclusion

While this compound remains a challenging molecule to study experimentally due to its inherent instability, theoretical and computational chemistry offers a powerful lens through which to understand its behavior. By leveraging insights from analogous systems and employing robust computational methodologies, we can construct a detailed picture of its conformational preferences and the mechanistic pathway of its primary decomposition route, decarboxylation. This knowledge is crucial for researchers in drug development and organic synthesis who may seek to either harness its transient reactivity or design strategies to stabilize this intriguing amino acid derivative. Future dedicated computational studies on this compound are warranted to provide more precise quantitative data and further refine our understanding of its chemical properties.

References

Aminomalonic Acid: A Technical Guide to its Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminomalonic acid, a dicarboxylic amino acid, is a molecule of significant interest in biochemical and pharmaceutical research. Its structural similarity to malonic acid and its presence in biological systems, including in E. coli and human atherosclerotic plaques, point to its potential physiological roles.[1][2] A critical aspect for its application in drug development and various experimental settings is a thorough understanding of its solubility in different solvent systems. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound, details experimental methodologies for its determination, and illustrates a relevant experimental workflow.

Core Concepts in this compound Solubility

The solubility of this compound, like other amino acids, is governed by its zwitterionic nature. The presence of both a basic amino group and two acidic carboxylic acid groups allows for strong interactions with polar solvents, particularly water, through hydrogen bonding. Conversely, its ionic character limits its solubility in non-polar organic solvents.

Quantitative Solubility Data

The available quantitative data for the solubility of this compound is limited and presents some discrepancies, highlighting the need for further experimental validation. The data is summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Method | Source |

| Water | Not Specified | 11 mg/mL | Not Specified | Selleck Chemicals |

| Water | Not Specified | 126 g/L (Predicted) | ALOGPS | Human Metabolome Database[3] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Insoluble | Not Specified | Selleck Chemicals[4] |

Note: The predicted high solubility in water from the ALOGPS model contrasts with the experimental value and the qualitative description of being "sparingly" soluble by other suppliers. This underscores the importance of empirical determination.

Qualitative Solubility Information

| Solvent System | General Solubility Trend for Amino Acids | Relevance to this compound |

| Polar Protic Solvents (e.g., Water, Methanol, Ethanol) | Generally soluble in water, with solubility decreasing as the alkyl chain of the alcohol increases. | Expected to be most soluble in water, with decreasing solubility in methanol and ethanol due to the reduced polarity of the solvent. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Solubility varies, but generally lower than in water. | Reported as insoluble in DMSO.[4] Solubility in other polar aprotic solvents is likely to be low. |

| Non-Polar Solvents (e.g., Chloroform, Diethyl Ether, Hydrocarbons) | Generally insoluble. | Expected to be insoluble due to its polar, ionic nature. |

Experimental Protocols for Solubility Determination

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol)

-

Analytical balance

-

Constant temperature bath/shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Drying oven

-

Filtration apparatus (e.g., syringe filters)

Procedure:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath/shaker set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

-

Phase Separation: Centrifuge the saturated solution at a high speed to pellet the excess, undissolved solid.

-

Sample Extraction: Carefully withdraw a precise volume of the clear supernatant using a pre-heated/cooled pipette to match the equilibration temperature, avoiding any solid particles. To ensure no solid is transferred, the supernatant can be passed through a syringe filter.

-

Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed container. Evaporate the solvent completely in a drying oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is fully evaporated, accurately weigh the container with the dried this compound residue.

-

Calculation: The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of container with residue - Mass of empty container) / Volume of aliquot] x 100

Visualizing Experimental and Logical Workflows

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Logical Workflow for Investigating Calcium-Binding Properties

Given the interest in this compound's potential role in calcium binding, the following diagram outlines a logical workflow for investigating this interaction.

Caption: Calcium-Binding Investigation Workflow.

Conclusion

The solubility of this compound is a fundamental property that influences its handling, formulation, and application in research and development. While it is established to be soluble in water and insoluble in non-polar organic solvents, precise quantitative data across a range of solvents and temperatures remains sparse. The conflicting reports on its aqueous solubility highlight the necessity for standardized experimental determination. The provided protocols and workflows offer a foundational approach for researchers to systematically characterize the solubility and biological interactions of this intriguing molecule. Further research to expand the quantitative solubility database of this compound will be invaluable to the scientific community.

References

- 1. This compound: identification in Escherichia coli and atherosclerotic plaque - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0001147) [hmdb.ca]

- 4. selleckchem.com [selleckchem.com]

Spectroscopic Characterization of Aminomalonic Acid: A Technical Guide

Introduction

Aminomalonic acid, a non-proteinogenic amino acid, has garnered interest in various biomedical research fields due to its potential role as a biomarker and its presence in biological systems.[1][2] Accurate identification and quantification of this molecule are paramount for advancing research in drug development and diagnostics. This technical guide provides an in-depth overview of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information is tailored for researchers, scientists, and drug development professionals, offering a centralized resource for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

A predicted ¹H NMR spectrum of this compound in D₂O shows a single peak for the alpha-hydrogen.[3][4] Experimental data for diethyl aminomalonate hydrochloride in CDCl₃ provides characteristic signals for the ethyl ester groups and the alpha-hydrogen.

| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| This compound (Predicted)[3][4] | D₂O | 4.13 | Singlet | 1H | α-CH |

| Diethyl Aminomalonate Hydrochloride[5] | CDCl₃ | 4.95 | Singlet | 1H | α-CH |

| 4.35 | Quartet | 4H | -OCH₂CH₃ | ||

| 1.35 | Triplet | 6H | -OCH₂CH₃ |

¹³C NMR Data

Experimental ¹³C NMR data for diethyl aminomalonate hydrochloride in CDCl₃ reveals the chemical shifts for the carbonyl carbons, the alpha-carbon, and the carbons of the ethyl groups.[6]

| Compound | Solvent | Chemical Shift (δ) ppm | Assignment |

| Diethyl Aminomalonate Hydrochloride[6] | CDCl₃ | 165.0 | C=O |

| 63.5 | -OCH₂CH₃ | ||

| 55.0 | α-CH | ||

| 13.8 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of diethyl aminomalonate hydrochloride shows characteristic absorption bands for the amine, ester, and alkyl groups.

| Compound | Sample Preparation | Wavenumber (cm⁻¹) | Assignment |

| Diethyl Aminomalonate Hydrochloride[7] | KBr disc / Nujol mull | ~3400-3000 | N-H stretch (amine salt) |

| ~2980 | C-H stretch (alkyl) | ||

| ~1740 | C=O stretch (ester) | ||

| ~1250 | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the mass-to-charge ratio of ions. The data presented here is from Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS-MS) analyses, which often involve derivatization to improve volatility and ionization.

GC-MS Data

The following table summarizes significant peaks from the GC-MS analysis of derivatized this compound.[8]

| Derivative | m/z | Relative Intensity |

| Trimethylsilyl (TMS) | 218.0 | 1.0 |

| 100.0 | 0.40 | |

| 101.0 | 0.33 | |

| 219.0 | 0.21 | |

| 202.0 | 0.09 |

MS-MS Data

Tandem mass spectrometry data provides structural information through fragmentation analysis.[8]

| Precursor Ion [M+H]⁺ (m/z) | Collision Energy | Fragment Ions (m/z) | Relative Intensity |

| 120.0291 | HCD (20-30-40%) | 74.0237 | 100 |

| 76.03937 | 89 | ||

| 58.02903 | 13.5 | ||

| 120.02932 | 2.4 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound (e.g., diethyl aminomalonate hydrochloride) in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrument: Bruker AVANCE spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Sample Preparation (Nujol Mull):

-

Grind a few milligrams of the solid sample in an agate mortar.

-

Add a drop or two of Nujol (mineral oil) and continue grinding to form a smooth paste (mull).

-

Spread the mull thinly between two salt plates (e.g., NaCl or KBr).

-

-

Acquisition: Place the sample holder in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Processing: The resulting interferogram is Fourier-transformed by the instrument software to produce the IR spectrum.

Mass Spectrometry (GC-MS)

-

Derivatization (for GC-MS): To increase volatility, this compound is typically derivatized (e.g., silylation or esterification followed by acylation) prior to analysis.

-

Gas Chromatography:

-

Instrument: Agilent GC system (or equivalent) coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution into the GC inlet.

-

Temperature Program: Use a temperature gradient to separate the components of the sample. A typical program might start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

-

Mass Spectrometry:

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Acquisition: Scan a mass range appropriate for the expected fragments (e.g., m/z 40-500).

-

-

Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, often by comparison to a spectral library.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: identification in Escherichia coli and atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0001147) [hmdb.ca]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0001147) [hmdb.ca]

- 5. Diethyl aminomalonate hydrochloride(13433-00-6) 1H NMR spectrum [chemicalbook.com]

- 6. Diethyl aminomalonate hydrochloride(13433-00-6) 13C NMR spectrum [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | C3H5NO4 | CID 100714 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of Aminomalonic Acid from Diethyl Aminomalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminomalonic acid is a valuable building block in synthetic organic chemistry, particularly in the preparation of natural and unnatural α-amino acids, which are crucial components in drug discovery and development.[1] This document provides detailed protocols for the synthesis of this compound, commencing from the readily available diethyl malonate. The synthesis involves a two-step process: the formation of diethyl aminomalonate hydrochloride and its subsequent hydrolysis to yield the final product, this compound. This application note includes quantitative data, detailed experimental procedures, and a workflow diagram to facilitate understanding and replication in a laboratory setting.

Introduction

This compound serves as a versatile precursor in various synthetic routes. Its dicarboxylic nature allows for subsequent modifications and decarboxylation to introduce a wide range of functionalities, making it a key intermediate in the synthesis of complex amino acid derivatives.[2] Furthermore, this compound has been identified in biological systems, such as in Escherichia coli and human atherosclerotic plaque, where it is suggested to play a role in calcium binding due to its malonic acid moiety.[3] The protocols outlined below describe a reliable method for the preparation of this compound, suitable for laboratory-scale synthesis.

Data Presentation

Table 1: Synthesis of Diethyl Aminomalonate Hydrochloride

| Step | Reactants | Reagents/Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Melting Point (°C) | Reference |

| 1: Nitrosation | Diethyl malonate, Sodium nitrite | Acetic acid, Water | - | 0-10°C, 2 hours, then 15-25°C, 20 hours | Diethyl oximinomalonate | 98.4 | - | [4] |

| 2: Hydrogenation | Diethyl oximinomalonate | Nickel-containing three-way catalyst | Ethanol | 40-50°C, 1.0-2.0 MPa H₂, 6 hours | Diethyl aminomalonate | - | - | [4] |

| 3: Salt Formation | Diethyl aminomalonate | Hydrogen chloride | Ethanol, Acetone | 0-5°C, 1 hour | Diethyl aminomalonate hydrochloride | 91 | 162-163 | [4][5] |

| Alternate Step 2 & 3 | Diethyl isonitrosomalonate | 10% Palladium on charcoal | Absolute ethanol | 50-60 psi H₂, ~15 minutes | Diethyl aminomalonate hydrochloride | 78-82 | 162-163 | [5] |

| Alternate Step 2 & 3 | Diethyl hydroxyiminomalonate and Diethyl acetoxyiminomalonate | Palladium on activated charcoal | Ethyl acetate | 30-35°C, 20 bar H₂, 80 minutes | Diethyl aminomalonate hydrochloride | 85.1 | 165 | [6] |

Table 2: Hydrolysis of Diethyl Aminomalonate Derivatives to Amino Acids

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Diethyl acetamidomalonate | - | Hydrolysis and decarboxylation at increased temperatures | Phenylalanine (racemic) | 65 | [7] |

| Diethyl acetamidomalonate | Propiolactone, then hydrolysis | One-pot reaction | Glutamic acid (racemic) | 87 | [7] |

Experimental Protocols

Protocol 1: Synthesis of Diethyl Aminomalonate Hydrochloride

This protocol is adapted from established procedures and provides a reliable method for the synthesis of the stable hydrochloride salt of diethyl aminomalonate.[4][5]

Step 1: Synthesis of Diethyl Oximinomalonate [4]

-

In a 1000 mL four-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 80 g of diethyl malonate, 400 mL of ethyl acetate, and 90 g of glacial acetic acid.

-

Stir the mixture for 30 minutes and then cool to 5°C in an ice bath.

-

Prepare a solution of 69 g of sodium nitrite in 81 g of water.

-

Slowly add the sodium nitrite solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 0-10°C.

-

After the addition is complete, continue stirring and allow the reaction to warm to 15-25°C for 20 hours.

-

Transfer the mixture to a separatory funnel, allow the layers to separate, and extract the lower aqueous layer once with 200 mL of ethyl acetate.

-

Discard the aqueous layer and wash the combined ethyl acetate layers with 200 mL of water.

-

Separate the layers and evaporate the ethyl acetate under reduced pressure to obtain diethyl oximinomalonate.

Step 2: Catalytic Hydrogenation to Diethyl Aminomalonate [4]

-

In a hydrogenation reactor, add 240 g of absolute ethanol, 60 g of diethyl oximinomalonate, and 3.0 g of a nickel-containing three-way catalyst.

-

Seal the reactor and purge the system with nitrogen.

-

Introduce hydrogen gas to a pressure of 1.0-2.0 MPa.

-

Heat the reaction mixture to 40-50°C and stir for 6 hours.

-

After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.

Step 3: Formation of Diethyl Aminomalonate Hydrochloride [4]

-

Transfer the filtrate from the previous step to a 500 mL four-necked flask and cool to 0-5°C with stirring.

-

Add 50 g of 35% hydrogen chloride in ethanol dropwise over 1 hour.

-

Continue stirring for an additional hour at 0-5°C.

-

Remove the ethanol by distillation under reduced pressure.

-

To the residue, add 200 mL of acetone and stir for 1 hour, then cool to 5-10°C.

-

Collect the precipitated white solid by filtration, wash the filter cake with acetone, and dry at 60°C to yield diethyl aminomalonate hydrochloride.

Protocol 2: General Hydrolysis of Diethyl Aminomalonate Hydrochloride to this compound

This protocol is a general procedure for the hydrolysis of the diethyl ester to the corresponding carboxylic acid, based on standard methods for malonic ester hydrolysis.[8]

-

Dissolve diethyl aminomalonate hydrochloride in a suitable aqueous acid or base (e.g., 6M HCl or 6M NaOH).

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-